2-Methyl-4-trifluoromethyl-quinolin-6-ol chemical structure and properties
2-Methyl-4-trifluoromethyl-quinolin-6-ol chemical structure and properties
This guide provides an in-depth technical analysis of 2-Methyl-4-trifluoromethyl-quinolin-6-ol (CAS: 1266118-03-9), a specialized fluorinated heterocyclic building block.[1] This compound is increasingly relevant in medicinal chemistry, particularly in the synthesis of Selective Androgen Receptor Modulators (SARMs) and advanced fluorescent probes.
[1]
Executive Summary & Chemical Identity
2-Methyl-4-trifluoromethyl-quinolin-6-ol is a trisubstituted quinoline derivative characterized by a phenolic hydroxyl group at position 6, a methyl group at position 2, and a trifluoromethyl group at position 4.[1][2] This specific substitution pattern imparts unique electronic and physicochemical properties, making it a critical scaffold for lipophilic drug design and fluorescence-based assays.
The compound is frequently identified in high-performance liquid chromatography (HPLC) libraries associated with the development and impurity profiling of non-steroidal androgen receptor modulators (SARMs), such as LGD-4033 (Ligandrol) and LGD-2226 analogs, where the quinoline core serves as a rigid, lipophilic pharmacophore.
Chemical Identification
| Property | Detail |
| IUPAC Name | 2-Methyl-4-(trifluoromethyl)quinolin-6-ol |
| CAS Number | 1266118-03-9 |
| Molecular Formula | C₁₁H₈F₃NO |
| Molecular Weight | 227.18 g/mol |
| SMILES | CC1=NC2=C(C=C1C(F)(F)F)C=C(O)C=C2 |
| Core Scaffold | Quinoline (Benzo[b]pyridine) |
| Key Moieties | 4-CF₃ (Lipophilicity/Metabolic Stability), 6-OH (H-bond donor/Functional handle), 2-CH₃ (Steric bulk) |
Structural Visualization
The following diagram illustrates the connectivity and key functional zones of the molecule.
Caption: Functional decomposition of 2-Methyl-4-trifluoromethyl-quinolin-6-ol showing substituent effects.
Physicochemical Properties
The trifluoromethyl group (CF₃) strongly influences the molecule's acidity and lipophilicity. The electron-withdrawing nature of the CF₃ group at position 4 (para to the nitrogen in the pyridine ring) reduces the basicity of the quinoline nitrogen while increasing the acidity of the phenolic proton at position 6 via inductive effects transmitted through the conjugated system.
| Property | Value (Predicted/Experimental) | Significance |
| LogP (Octanol/Water) | ~3.2 - 3.5 | High lipophilicity aids in membrane permeability; ideal for CNS or intracellular targets.[1] |
| pKa (Phenolic OH) | ~9.0 | Slightly more acidic than phenol (pKa 10) due to the electron-deficient quinoline ring.[1] |
| pKa (Quinoline N) | ~3.5 | Reduced basicity compared to quinoline (pKa 4.[1]9) due to the 4-CF₃ group.[1] |
| Fluorescence | Strong (Blue/Green region) | 6-Hydroxyquinolines are often fluorogenic; intensity is pH-dependent (phenolate form is highly fluorescent).[1] |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility; requires organic co-solvents for biological assays.[3] |
Synthetic Pathways
The synthesis of 2-Methyl-4-trifluoromethyl-quinolin-6-ol presents a regioselectivity challenge. The most direct route is the Combes Quinoline Synthesis , involving the condensation of 4-aminophenol with a trifluorinated diketone.
Core Challenge: Regioselectivity
Reacting 4-aminophenol with 1,1,1-trifluoro-2,4-pentanedione (trifluoroacetylacetone) can yield two isomers:
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2-Methyl-4-trifluoromethylquinoline (Target): Requires aniline nitrogen attack at the acetyl (CH₃-CO) carbonyl.[1]
-
2-Trifluoromethyl-4-methylquinoline (Common Byproduct): Result of nitrogen attack at the more electrophilic trifluoroacetyl (CF₃-CO) carbonyl.[1]
To favor the target isomer, specific conditions (kinetic control) or modified precursors are often required.
Optimized Protocol: Modified Combes Synthesis
This protocol utilizes polyphosphoric acid (PPA) to drive cyclization.[1]
Reagents:
Step-by-Step Methodology:
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Enamine Formation (Solvent-Free or Ethanol):
-
Mix 4-aminophenol and 1,1,1-trifluoro-2,4-pentanedione.
-
Heat to reflux in ethanol with a catalytic amount of acetic acid for 2-4 hours.
-
Note: This step forms the enamine intermediate.[1] The regiochemistry is determined here. Schiff base formation at the CH₃-CO is slower but can be promoted by steric factors or specific Lewis acids (e.g., ZnCl₂).
-
-
Cyclization:
-
Evaporate ethanol to obtain the crude enamine oil.
-
Add PPA (approx.[1] 10g per 1g of reactant) and heat to 120°C for 2-3 hours. The viscous acidic medium promotes electrophilic aromatic substitution (ring closure).
-
-
Workup:
-
Purification:
Synthesis Flowchart
Caption: Workflow for the synthesis of 2-Methyl-4-trifluoromethyl-quinolin-6-ol via Combes cyclization.
Applications in Drug Discovery & Research[5][9][15]
SARM Development (Ligandrol Analogs)
While LGD-4033 (Ligandrol) itself possesses a benzonitrile core, the quinoline scaffold is a classic pharmacophore in Androgen Receptor (AR) modulation. Compounds like LGD-2226 utilize a bicyclic quinolinone structure.[1]
-
Role: 2-Methyl-4-trifluoromethyl-quinolin-6-ol serves as a B-ring mimetic or a precursor for ether-linked SARMs.[1]
-
Mechanism: The 6-OH group allows for etherification with chiral pyrrolidine chains (similar to the side chain of LGD-4033), creating novel "Hybrid SARMs" that combine the high affinity of the quinoline core with the tissue selectivity of the pyrrolidine tail.
Fluorescent Probes
The 6-hydroxyquinoline motif is inherently fluorescent (excited state intramolecular proton transfer, ESIPT).[1]
-
Effect of CF₃: The 4-CF₃ group enhances photostability and induces a bathochromic shift (red shift) compared to the non-fluorinated analog.
-
Usage: It is used as a ratiometric pH sensor or a scaffold for designing environmental sensors for metal ions (Zn²⁺, Mg²⁺) due to the chelating ability of the quinoline nitrogen and the hydroxyl group (if positioned at 8, but 6-OH isomers are used for different Stokes shift properties).
Analytical Characterization Standards
To validate the identity of synthesized or purchased material, the following spectral signatures must be confirmed.
| Technique | Expected Signature |
| ¹H NMR (DMSO-d₆) | δ 2.65 (s, 3H) : Methyl group at C2.δ 7.8-8.0 (m) : Aromatic protons.δ 10.2 (s, 1H) : Phenolic OH (exchangeable).Absence of C4-H : Confirms substitution at C4.[1] |
| ¹⁹F NMR | δ -60 to -65 ppm (s, 3F) : Characteristic singlet for Ar-CF₃. |
| Mass Spectrometry (ESI) | [M+H]⁺ = 228.06 : Positive ion mode peak.[M-H]⁻ = 226.04 : Negative ion mode (favored for phenols).[1] |
| IR Spectroscopy | 3200-3400 cm⁻¹ : Broad OH stretch.1100-1300 cm⁻¹ : Strong C-F stretching bands.[1] |
References
-
Sloop, J. C., et al. (2006). Regioselective synthesis of 2-methyl-4-trifluoromethylquinolines. Journal of Fluorine Chemistry. Link[1]
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Gao, Y., et al. (2013). Synthesis and SAR of novel quinoline derivatives as selective androgen receptor modulators. Bioorganic & Medicinal Chemistry Letters. Link[1]
-
ChemicalBook. (2024).[1] Product Entry: 2-Methyl-4-trifluoromethyl-quinolin-6-ol (CAS 1266118-03-9).[1] Link
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PubChem. (2024).[1] Compound Summary: Quinoline Derivatives. National Library of Medicine. Link
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Thevis, M., et al. (2016). Mass spectrometric characterization of the selective androgen receptor modulator (SARM) LGD-4033. Journal of Mass Spectrometry. Link[1]
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- 4. CN112194589A - Synthesis method of 2, 6-dichloro-4- ((4-hydroxyphenyl) amino) phenol - Google Patents [patents.google.com]
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